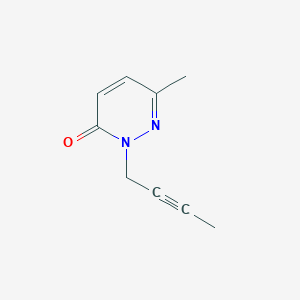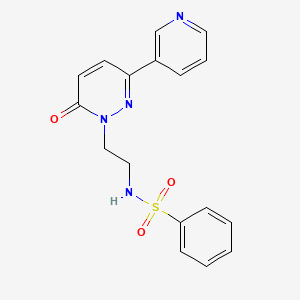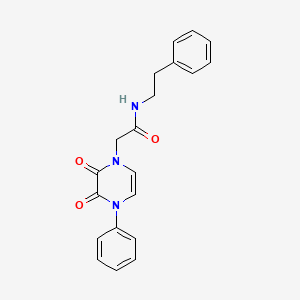![molecular formula C24H20N4O2S B2383341 N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide CAS No. 1171627-42-1](/img/structure/B2383341.png)
N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide” is a complex organic molecule. It has been mentioned in the context of synthetic developments of benzothiazole based anti-tubercular compounds . The compound’s structure includes a benzo[d]thiazol-2-yl group, a phenyl group, a pyridin-3-ylmethyl group, and a pyrrolidine-3-carboxamide group .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was reported to be monoclinic, with specific dimensions and angles .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed using various techniques. Its melting point was reported to be greater than 350°C . Spectroscopic data from IR, 1H NMR, 13C NMR, and mass spectrometry were also reported .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This property can be beneficial in various therapeutic applications where oxidative stress plays a significant role.
Analgesic Activity
Thiazole compounds have been studied for their potential analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.
Anti-Inflammatory Activity
In addition to their analgesic properties, thiazole derivatives have also been found to have anti-inflammatory effects . This could be particularly useful in conditions where inflammation is a major symptom.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Some thiazole derivatives have been found to exhibit antifungal activity . This could be useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole compounds have also been studied for their potential antiviral properties . This could make them useful in the development of new antiviral medications.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to have antitumor or cytotoxic properties . This could make them potential candidates for the development of new cancer treatments.
Wirkmechanismus
Zukünftige Richtungen
Benzothiazole derivatives, including this compound, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and evaluating its potential as a therapeutic agent in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-22-13-18(16-27(22)19-8-2-1-3-9-19)23(30)28(15-17-7-6-12-25-14-17)24-26-20-10-4-5-11-21(20)31-24/h1-12,14,18H,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONGJBKVRBKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)





![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)
![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)
